![molecular formula C14H12F3N5O2S B5646093 5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5646093.png)
5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic organic substrates. For example, derivatives of 1,3,4-oxadiazole have been synthesized from carboxylic acids and hydrazides using cyclization reactions (Rai et al., 2009). These processes often require specific reagents and conditions to promote the formation of the desired heterocyclic rings.
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like X-ray diffraction (Kariuki et al., 2021) and spectroscopic methods including IR, NMR, and HRMS (Jiang et al., 2012). These methods provide detailed information about the arrangement of atoms and the geometry of the molecule.
Chemical Reactions and Properties
Compounds containing 1,3,4-oxadiazole rings are known to undergo various chemical reactions, including cycloadditions, substitutions, and radical-based reactions (Qin & Zard, 2015). The presence of a trifluoromethyl group can significantly influence the chemical reactivity and stability of the molecule.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity of these compounds can vary widely depending on the substituents attached to the core structures. Solvent polarity, in particular, can affect the absorption and emission spectra of these compounds (Jiang et al., 2012).
Chemical Properties Analysis
The chemical properties of "5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole" are likely influenced by its functional groups. For instance, oxadiazoles are known for their electron-accepting capabilities, which could make the compound a candidate for applications in materials science or as a pharmacophore in medicinal chemistry.
properties
IUPAC Name |
5-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O2S/c1-7-4-10(14(15,16)17)22(20-7)13-18-9(6-25-13)12-19-11(21-24-12)8-2-3-23-5-8/h4,6,8H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLLOQAUEFCEOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NC(=NO3)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole |
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